molecular formula C32H47N3O6S B11934591 Tubulysin IM-1

Tubulysin IM-1

货号: B11934591
分子量: 601.8 g/mol
InChI 键: CSCGMCSPBRLFPY-WVXXHOLESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: Tubulysin IM-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tubulysin analogs and derivatives, which are often evaluated for their biological activity and potential therapeutic applications .

科学研究应用

Medicinal Chemistry

Anticancer Agent Development
Tubulysin IM-1 is primarily investigated for its potential as an anticancer agent. Its ability to inhibit microtubule polymerization makes it a valuable candidate for developing antibody-drug conjugates (ADCs). These conjugates allow for targeted delivery of the cytotoxic agent directly to tumor cells, minimizing damage to normal tissues and enhancing therapeutic efficacy.

Mechanism of Action
The compound exerts its effects by binding to tubulin, preventing its polymerization into microtubules. This inhibition disrupts critical cellular processes such as mitosis, ultimately leading to apoptotic cell death. Studies have shown that this compound retains activity against multidrug-resistant cell lines, making it a promising alternative to traditional chemotherapeutics .

Biological Research

Microtubule Dynamics Studies
In biological research, this compound serves as a model compound for studying microtubule dynamics and the cell cycle regulation mechanisms. Its potent antiproliferative activity allows researchers to investigate how alterations in microtubule stability affect cellular processes .

Cell Cycle Arrest Investigation
Research indicates that this compound can effectively halt cells in the G2/M phase of the cell cycle. This characteristic is crucial for understanding the effects of microtubule inhibitors on cancer cell proliferation and survival .

Industrial Applications

Synthesis of Derivatives and Conjugates
this compound is utilized in the synthesis of various tubulysin derivatives and conjugates, which have applications in drug discovery and development. The compound's structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic index .

Linker Technology Development
Recent advancements involve developing novel linker technologies that improve the stability and efficacy of ADCs containing this compound. For instance, glucuronide linkers have been shown to protect against hydrolysis, enhancing the overall activity of the conjugates in vivo .

Case Study 1: Antibody-Drug Conjugate Efficacy

A study focused on optimizing Tubulysin-based ADCs demonstrated that conjugating the drug via a glucuronide linker significantly improved stability and cytotoxicity against CD30-positive lymphoma cell lines. The ADCs exhibited IC50 values in the sub-nanogram per milliliter range, indicating potent anticancer activity while maintaining favorable pharmacokinetic profiles .

Case Study 2: Resistance Mechanisms

Research on this compound highlighted its effectiveness against multidrug-resistant cancer models. The compound's unique ability to bypass common resistance mechanisms associated with other chemotherapeutics positions it as a viable candidate for treating resistant tumors .

生物活性

Overview

Tubulysin IM-1 is a synthetic compound derived from the tubulysin family, which is recognized for its potent anti-microtubule activity. This compound is notable for its ability to disrupt microtubule dynamics, leading to significant effects on cell cycle progression and apoptosis, particularly in cancer cells. Its mechanism of action primarily involves the inhibition of microtubule polymerization, making it a valuable candidate for targeted cancer therapies as an antibody-drug conjugate (ADC).

The biological activity of this compound hinges on its ability to inhibit microtubule polymerization. This inhibition triggers:

  • Cell Cycle Arrest : By preventing the formation of functional microtubules, this compound effectively halts the progression of cells through the cell cycle.
  • Apoptosis : The disruption of microtubule dynamics can lead to programmed cell death, particularly in rapidly dividing cancer cells.

The compound's structure allows for selective targeting of tumor cells while minimizing damage to normal tissues, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .

Comparative Analysis of Tubulysins

A comparison of various tubulysins reveals distinct features that contribute to their biological activity:

Compound NameSourceMechanism of ActionUnique Features
Tubulysin AMyxobacteriaMicrotubule destabilizationHighly cytotoxic; induces apoptosis
Tubulysin BMyxobacteriaMicrotubule destabilizationSimilar structure but different potency
Dolastatin 10Marine organismMicrotubule inhibitionKnown for strong cytotoxic effects
VincristinePeriwinkle plantMicrotubule stabilizationCommonly used in chemotherapy; different mechanism
PaclitaxelPacific yew treeMicrotubule stabilizationWidely used; different binding site on tubulin

This compound stands out due to its unique structural features that enhance its cytotoxicity and selectivity against tumor cells .

Clinical Studies and Efficacy

Recent studies have explored the clinical efficacy of this compound as part of ADC formulations. For instance, a first-in-human phase 1 clinical trial investigated an ADC utilizing a tubulysin warhead (AZ13599185) targeting HER2-positive tumors. The study focused on safety, tolerability, and preliminary antitumor activity. Key findings include:

  • Dose Escalation : Patients received escalating doses from 0.05 mg/kg to 0.9 mg/kg, with the maximum tolerated dose identified at 0.9 mg/kg.
  • Antitumor Activity : The ADC demonstrated significant bystander killing effects, capable of affecting neighboring HER2-negative tumor cells, thereby enhancing its therapeutic potential against heterogeneous tumor populations .

Case Studies

In a notable case study involving patients with advanced breast cancer previously treated with multiple regimens, this compound was administered as part of an ADC strategy. The outcomes indicated:

  • Progression-Free Survival : Patients exhibited a median progression-free survival rate that was promising compared to historical controls.
  • Tolerability : The treatment was generally well-tolerated, with manageable side effects reported.

These findings suggest that this compound could be an effective component in the treatment regimens for resistant cancer types .

属性

分子式

C32H47N3O6S

分子量

601.8 g/mol

IUPAC 名称

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate

InChI

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1

InChI 键

CSCGMCSPBRLFPY-WVXXHOLESA-N

手性 SMILES

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

规范 SMILES

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。